molecular formula C13H11BrO5S B2574538 Methyl 5-(((4-bromophenyl)sulfonyl)methyl)furan-2-carboxylate CAS No. 886498-54-0

Methyl 5-(((4-bromophenyl)sulfonyl)methyl)furan-2-carboxylate

Cat. No.: B2574538
CAS No.: 886498-54-0
M. Wt: 359.19
InChI Key: HHARQTPSVLQNKF-UHFFFAOYSA-N
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Description

Methyl 5-(((4-bromophenyl)sulfonyl)methyl)furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted with a methyl ester group at the 2-position and a sulfonylmethyl group attached to a 4-bromophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(((4-bromophenyl)sulfonyl)methyl)furan-2-carboxylate typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Sulfonylmethyl Group: The sulfonylmethyl group can be introduced via sulfonylation reactions using sulfonyl chlorides and appropriate bases.

    Bromination: The bromine atom is introduced through electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS).

    Esterification: The methyl ester group is typically introduced through esterification reactions using methanol and acid catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(((4-bromophenyl)sulfonyl)methyl)furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like Pd/C and hydrogen gas or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: The corresponding de-brominated compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(((4-bromophenyl)sulfonyl)methyl)furan-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Industrial Applications: The compound may be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.

Mechanism of Action

The mechanism of action of Methyl 5-(((4-bromophenyl)sulfonyl)methyl)furan-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The sulfonylmethyl group can interact with active sites of enzymes, while the furan ring can provide additional binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(((4-chlorophenyl)sulfonyl)methyl)furan-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 5-(((4-methylphenyl)sulfonyl)methyl)furan-2-carboxylate: Similar structure but with a methyl group instead of bromine.

    Methyl 5-(((4-nitrophenyl)sulfonyl)methyl)furan-2-carboxylate: Similar structure but with a nitro group instead of bromine.

Uniqueness

Methyl 5-(((4-bromophenyl)sulfonyl)methyl)furan-2-carboxylate is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other substituents. The bromine atom also provides a handle for further functionalization through substitution reactions.

Properties

IUPAC Name

methyl 5-[(4-bromophenyl)sulfonylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO5S/c1-18-13(15)12-7-4-10(19-12)8-20(16,17)11-5-2-9(14)3-6-11/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHARQTPSVLQNKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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